4-{[4-(2,2-Diethoxyethyl)phenyl]methyl}morpholine
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Overview
Description
Preparation Methods
The synthesis of 4-{[4-(2,2-Diethoxyethyl)phenyl]methyl}morpholine involves several steps. One common synthetic route includes the reaction of 4-(2,2-diethoxyethyl)benzyl chloride with morpholine under specific reaction conditions . The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate to facilitate the reaction . The product is then purified using standard techniques such as column chromatography.
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
4-{[4-(2,2-Diethoxyethyl)phenyl]methyl}morpholine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine nitrogen.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as potassium carbonate, and catalysts like palladium for specific coupling reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-{[4-(2,2-Diethoxyethyl)phenyl]methyl}morpholine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[4-(2,2-Diethoxyethyl)phenyl]methyl}morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but they may include interactions with neurotransmitter receptors or enzymes involved in metabolic processes .
Comparison with Similar Compounds
4-{[4-(2,2-Diethoxyethyl)phenyl]methyl}morpholine can be compared with other similar compounds, such as:
4-{[4-(2,2-Dimethoxyethyl)phenyl]methyl}morpholine: This compound has a similar structure but with methoxy groups instead of ethoxy groups.
4-{[4-(2,2-Diethoxyethyl)phenyl]methyl}piperidine: This compound has a piperidine ring instead of a morpholine ring.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties .
Properties
Molecular Formula |
C17H27NO3 |
---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
4-[[4-(2,2-diethoxyethyl)phenyl]methyl]morpholine |
InChI |
InChI=1S/C17H27NO3/c1-3-20-17(21-4-2)13-15-5-7-16(8-6-15)14-18-9-11-19-12-10-18/h5-8,17H,3-4,9-14H2,1-2H3 |
InChI Key |
COQBAOOAQJXEGY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC1=CC=C(C=C1)CN2CCOCC2)OCC |
Origin of Product |
United States |
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